
4-氯-3-硝基苯基异硫氰酸酯
描述
4-Chloro-3-nitrophenyl isothiocyanate (4-CNPITC) is an organic compound that belongs to the family of isothiocyanates. It is a colorless to pale yellow liquid, with a pungent odor, and is soluble in organic solvents. It is a reactive compound, and has been used in a variety of synthetic organic chemistry reactions. It has been used to synthesize a variety of compounds, including polymers, dyes, and drugs.
科学研究应用
1. 有机合成中的催化剂
4-硝基苯酯与4-氯-3-硝基苯基异硫氰酸酯密切相关,用于异硫脲催化的对亚胺离子选择性加成。这个过程在有机合成中至关重要,其中4-硝基苯酯相比其他芳基酯表现出更高的反应性,有助于合成β-氨基酰胺产物 (Arokianathar et al., 2018)。
2. 抗菌和抗真菌性能
4-氯-3-硝基苯基异硫氰酸酯衍生物展现出显著的抗菌和抗真菌活性。它们已被用于合成对多种人类癌细胞系表现出显著活性的化合物,突显了它们在药物应用中的潜力 (Bielenica et al., 2018)。
3. 分析化学应用
在分析化学领域,4-氯-3-硝基苯基异硫氰酸酯衍生物被用于谷胱甘肽的前柱衍生化,用于高效液相色谱的定量测定。这种技术对于谷胱甘肽的定量测定至关重要,谷胱甘肽是一种重要的生化化合物 (Alexeeva et al., 2018)。
4. DNA 结合研究
源自4-氯-3-硝基苯基异硫氰酸酯的化合物已被研究其与DNA的相互作用。这些研究对于理解这些化合物的抗癌潜力至关重要,因为它们与DNA的结合可以揭示潜在的治疗应用 (Tahir et al., 2015)。
5. 化学反应中的有机催化
在有机催化中,4-氯-3-硝基苯基异硫氰酸酯的衍生物已被用作有效的催化剂。它们在酯交换反应中的应用展示了它们在促进各种化学转化中的多功能性 (Ishihara et al., 2008)。
安全和危害
作用机制
Target of Action
Isothiocyanates, in general, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
Isothiocyanates are known to interact with biological targets through their isothiocyanate group (-N=C=S), which can react with nucleophilic sites in biological molecules
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways due to their diverse biological activities . The specific pathways influenced by this compound remain to be elucidated.
Pharmacokinetics
The compound’s molecular weight is 214.63 , which may influence its bioavailability and distribution
Result of Action
Given the known biological activities of isothiocyanates , it is plausible that this compound may exert antimicrobial, anti-inflammatory, or anticancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-3-nitrophenyl isothiocyanate is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound is a solid and is recommended to be stored at room temperature , suggesting that it may be stable under standard conditions.
生化分析
Biochemical Properties
4-Chloro-3-nitrophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages . This compound is often used to label proteins for detection and analysis. It interacts with enzymes such as proteases and kinases, altering their activity and enabling the study of enzyme mechanisms and protein-protein interactions.
Cellular Effects
4-Chloro-3-nitrophenyl isothiocyanate affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 4-Chloro-3-nitrophenyl isothiocyanate involves its reactive isothiocyanate group, which forms covalent bonds with nucleophilic groups in biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, it can inhibit proteases by modifying their active sites, preventing substrate binding and catalysis. It can also activate certain enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-nitrophenyl isothiocyanate can change over time due to its stability and degradation . The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to 4-Chloro-3-nitrophenyl isothiocyanate can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-nitrophenyl isothiocyanate vary with different dosages in animal models . At low doses, it can selectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity. Threshold effects are observed, where a certain dosage is required to achieve a measurable biological effect, and exceeding this threshold can result in toxic outcomes.
Metabolic Pathways
4-Chloro-3-nitrophenyl isothiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can be metabolized by conjugation with glutathione, followed by enzymatic degradation and excretion. This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Chloro-3-nitrophenyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules.
Subcellular Localization
The subcellular localization of 4-Chloro-3-nitrophenyl isothiocyanate is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can also affect its activity, as it may interact with different sets of proteins and enzymes in various subcellular environments.
属性
IUPAC Name |
1-chloro-4-isothiocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZBHIDSJXKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155440 | |
| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127142-66-9 | |
| Record name | 1-Chloro-4-isothiocyanato-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127142-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127142-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





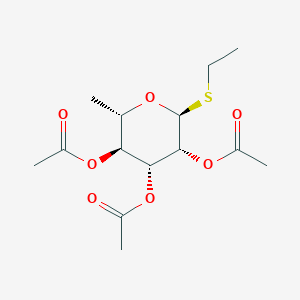
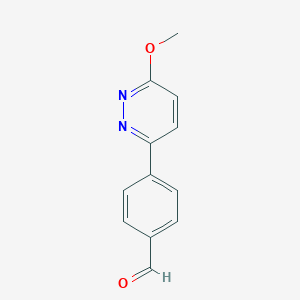

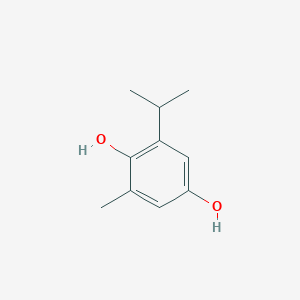

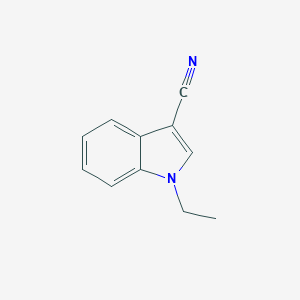
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
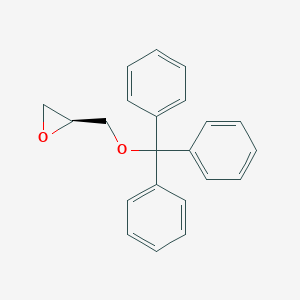
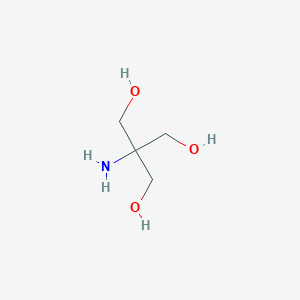
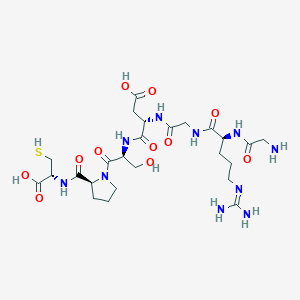

![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)